

# what are the properties of 1H-Benzimidazol-4-amine

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## Compound of Interest

Compound Name: **1H-Benzimidazol-4-amine**

Cat. No.: **B180973**

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## 1H-Benzimidazol-4-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the properties, synthesis, and potential applications of **1H-Benzimidazol-4-amine**. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide consolidates key data, outlines experimental protocols, and presents logical workflows relevant to the research and development of benzimidazole-based compounds.

## Physicochemical Properties

**1H-Benzimidazol-4-amine** is a solid, typically white or off-white, organic compound.[3] Its core structure consists of a benzene ring fused to an imidazole ring, with an amine group at position 4. This arrangement imparts both acidic and basic properties to the molecule.[1]

## Chemical Identifiers

A summary of the primary identifiers for **1H-Benzimidazol-4-amine** is presented below.

Identifier	Value
CAS Number	4331-29-7 <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N <sub>3</sub> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	1H-benzimidazol-4-amine <a href="#">[4]</a> <a href="#">[5]</a>
Synonyms	4-Aminobenzimidazole, 1H-benzo[d]imidazol-4-amine <a href="#">[4]</a> <a href="#">[5]</a>
Canonical SMILES	C1=CC2=C(C(=C1)N)N=CN2 <a href="#">[4]</a>
InChI Key	NZJKEQFPRPAEPO-UHFFFAOYSA-N <a href="#">[4]</a>

## Quantitative Physicochemical Data

The key physicochemical properties are summarized in the following table for easy reference.

Property	Value
Molecular Weight	133.15 g/mol <a href="#">[3]</a>
Melting Point	294 - 298 °C <a href="#">[3]</a>
Boiling Point	476.1 °C at 760 mmHg <a href="#">[4]</a>
Density	1.367 g/cm <sup>3</sup> <a href="#">[4]</a>
Flash Point	273.2 °C <a href="#">[4]</a>
pKa	~11.5 (for the protonated form) <a href="#">[3]</a>
Solubility	- Slightly soluble in water. <a href="#">[3]</a> - Soluble in polar organic solvents like DMSO and DMF. <a href="#">[3]</a>
Appearance	White or off-white solid <a href="#">[3]</a>

## Synthesis and Characterization

The synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry. Various methods have been developed, often involving the condensation of an o-phenylenediamine

with a carboxylic acid or aldehyde.

## General Synthesis Workflow

A common and efficient method for synthesizing benzimidazole derivatives involves the cyclocondensation of o-phenylenediamines with aldehydes or carboxylic acids.<sup>[6]</sup> Catalysts such as p-toluenesulfonic acid (p-TsOH) or the use of microwave irradiation can enhance reaction rates and yields.<sup>[7][8]</sup>

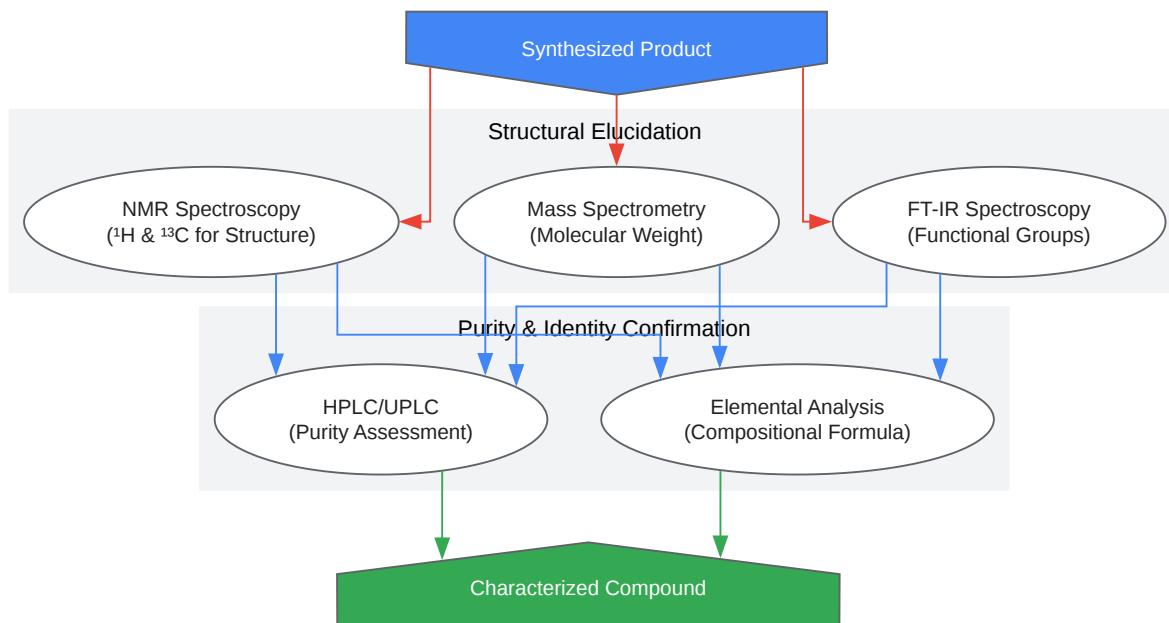


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*General workflow for the synthesis of benzimidazole derivatives.*

## Analytical Characterization Workflow

Post-synthesis, the identity and purity of **1H-Benzimidazol-4-amine** must be confirmed using a suite of analytical techniques. Spectroscopic methods are essential for structural elucidation, while chromatography is used for purity assessment.



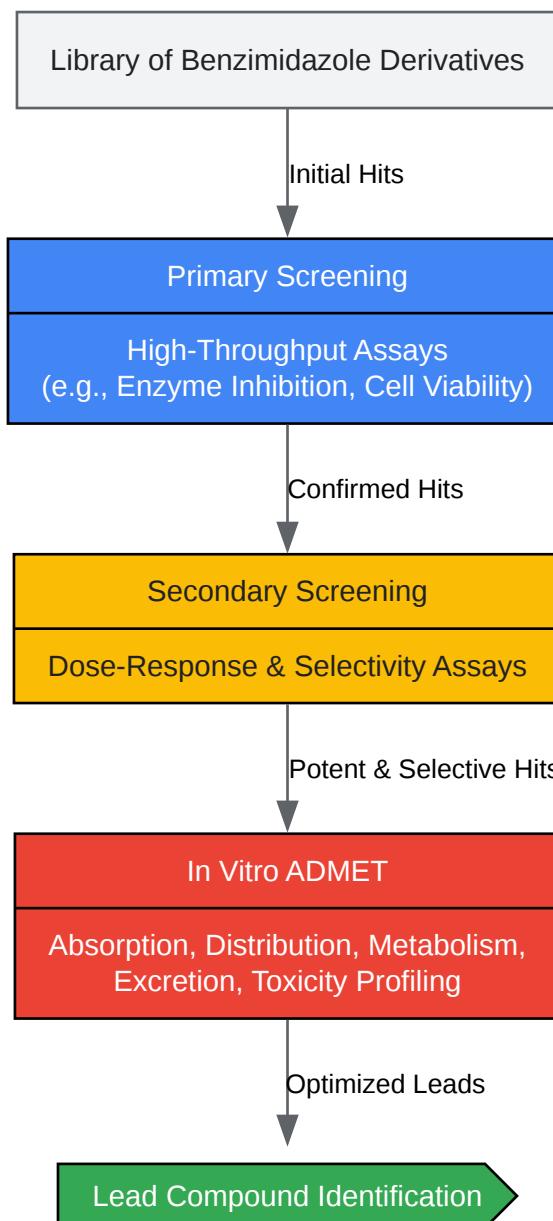
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*Workflow for the analytical characterization of synthesized compounds.*

## Biological and Pharmacological Profile

The benzimidazole scaffold is associated with a vast range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.<sup>[1][9][10]</sup> While specific data on the signaling pathways of **1H-Benzimidazol-4-amine** is limited, derivatives of this class are known to interact with various biological targets. For instance, benzimidazoles can act as inhibitors of crucial enzymes like kinases or interfere with microtubule formation.<sup>[1][11]</sup>

The development of new drugs based on this scaffold typically follows a structured screening process to identify lead compounds with desired activity and acceptable safety profiles.

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*Logical workflow for drug discovery based on a compound library.*

## Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of benzimidazole derivatives, adapted from established literature procedures.[6][7][12]

## Protocol: Synthesis of 2-Substituted-1H-benzimidazoles

This protocol describes a general method for the condensation of o-phenylenediamine with an aromatic aldehyde.

#### Materials:

- o-phenylenediamine (10 mmol)
- Substituted aromatic aldehyde (10 mmol)
- p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
- Toluene or Ethanol (50 mL)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution (10%)
- Deionized water

#### Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (10 mmol) and the selected aromatic aldehyde (10 mmol) in the chosen solvent (e.g., toluene, 50 mL).<sup>[7]</sup>
- Catalyst Addition: Add a catalytic amount of p-TsOH to the mixture.
- Reflux: Heat the reaction mixture to reflux (temperature depends on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).<sup>[7]</sup>
- Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. If using a non-polar solvent like toluene, the product may precipitate directly.
- Work-up: Add the reaction mixture dropwise into a stirred solution of 10% aqueous  $\text{Na}_2\text{CO}_3$  to neutralize the catalyst and precipitate the crude product.
- Filtration and Washing: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold deionized water to remove any inorganic impurities, and then wash with a small amount of cold ethanol.

- Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.[6]

## Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the synthesized compound.

### Equipment and Reagents:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Synthesized compound sample (~1 mg/mL in methanol or acetonitrile)
- Syringe filters (0.45  $\mu$ m)

### Procedure:

- Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a suitable solvent. Filter the solution through a 0.45  $\mu$ m syringe filter before injection.
- HPLC Method Setup:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Column Temperature: 25 °C

- UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the compound)
- Gradient Elution:
  - 0-5 min: 95% A, 5% B
  - 5-25 min: Linear gradient to 5% A, 95% B
  - 25-30 min: Hold at 5% A, 95% B
  - 30-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
- Analysis: Inject the prepared sample onto the HPLC system.
- Data Interpretation: Analyze the resulting chromatogram. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. A single, sharp peak indicates high purity.

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